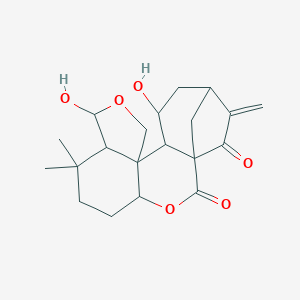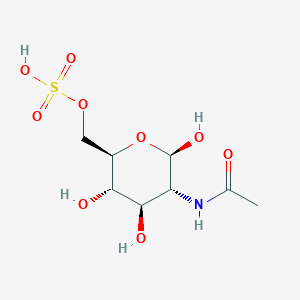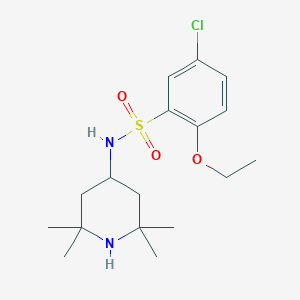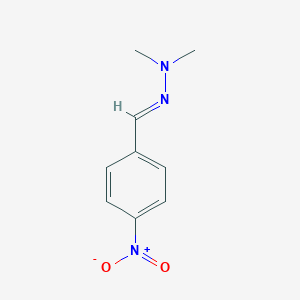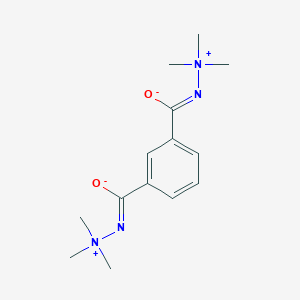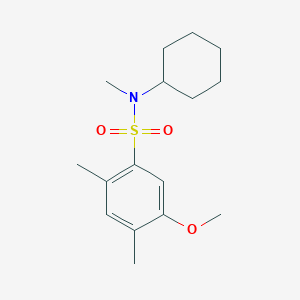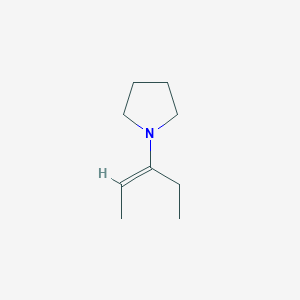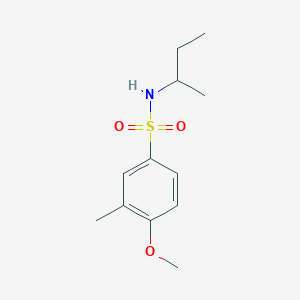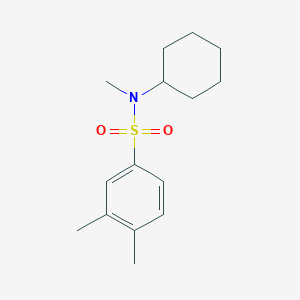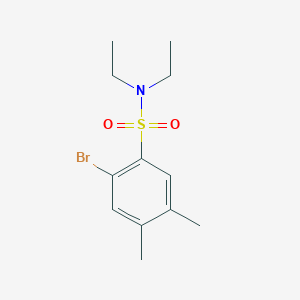
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide, also known as CYM-5442, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of extracellular matrix proteins, which are involved in the development of fibrosis.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential therapeutic effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for other diseases such as inflammatory bowel disease and pulmonary fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods and improved solubility may increase the potential for this compound as a therapeutic agent.
Conclusion
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. It can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Synthesis Methods
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methoxy-N,2,5-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction produces N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide as a white solid with a high yield.
Scientific Research Applications
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases such as cancer, pulmonary fibrosis, and inflammatory bowel disease.
properties
Product Name |
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-11-16(13(2)10-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
KEIKVOSYNQXRCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



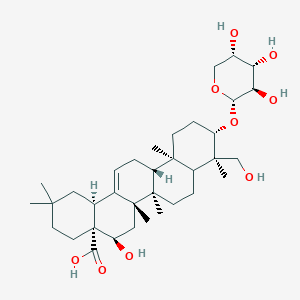
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
